molecular formula C15H9BrO3 B5623989 2-(3-Bromophenyl)-6-hydroxychromen-4-one

2-(3-Bromophenyl)-6-hydroxychromen-4-one

Cat. No.: B5623989
M. Wt: 317.13 g/mol
InChI Key: YHTUWUYJAPGCGX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-hydroxychromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives It is characterized by the presence of a bromophenyl group at the second position and a hydroxyl group at the sixth position of the chromen-4-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-hydroxychromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-hydroxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(3-Bromophenyl)-6-oxo-chromen-4-one, while reduction of the bromophenyl group may produce 2-phenyl-6-hydroxychromen-4-one.

Scientific Research Applications

2-(3-Bromophenyl)-6-hydroxychromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-hydroxychromen-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-6-hydroxychromen-4-one is unique due to its specific substitution pattern and the presence of both a hydroxyl and a bromophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-bromophenyl)-6-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTUWUYJAPGCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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